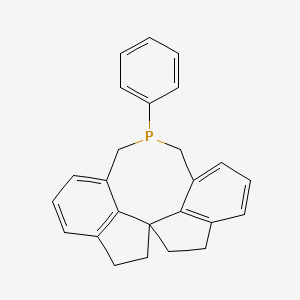
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride is a chemical compound with the CAS Number 2243509-61-5. It has a molecular weight of 179.65 and is typically available in powder form. This compound is primarily intended for research use and is not suitable for human or veterinary applications.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
industrial synthesis would generally involve scaling up laboratory procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
化学反应分析
Types of Reactions
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride has several scientific research applications, including:
Molecular Recognition and Hydrogen Bonding: It has been studied for its ability to form intermolecular hydrogen bonds, which is crucial for developing novel molecular recognition systems.
Astrobiology and Prebiotic Chemistry: Research has explored its role in understanding the origins of life and prebiotic chemistry, particularly through the analysis of meteoritic amino acids.
Synthesis of Complex Carbohydrates: It is used in carbohydrate chemistry for the synthesis of complex carbohydrates, facilitating the development of therapeutics and biochemical probes.
Supramolecular Chemistry: Its interactions with other compounds have been investigated to understand supramolecular assembly processes.
作用机制
The mechanism of action of 2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride involves its ability to participate in hydrogen bonding and molecular recognition processes. These interactions are mediated by its amino and carboxylic acid functional groups, which can form hydrogen bonds with other molecules. This property is crucial for its role in molecular recognition and supramolecular chemistry.
相似化合物的比较
Similar Compounds
- 2-Amino-3,4-dimethylpentanoic acid
- 2-Amino-3,4-dimethylpent-3-enoic acid
- 2-Amino-3,4-dimethylpentanoic acid;hydrochloride
Uniqueness
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride is unique due to its specific structural features that enable it to form stable hydrogen-bonded dimers. This property is not as pronounced in similar compounds, making it particularly valuable for studies in molecular recognition and supramolecular chemistry.
属性
IUPAC Name |
2-amino-3,4-dimethylpent-3-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4(2)5(3)6(8)7(9)10;/h6H,8H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLNKAUEQUINHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(C(=O)O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)
![Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B2620653.png)
![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620656.png)

![1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2620659.png)
![N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/new.no-structure.jpg)
![4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620662.png)
![4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2620663.png)
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2620666.png)
![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)



![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)
